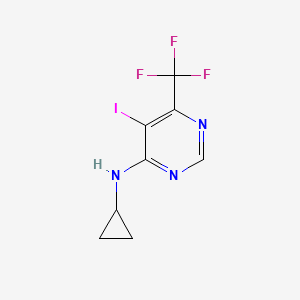

N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine

Description

N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropylamine group at position 4, an iodine atom at position 5, and a trifluoromethyl (-CF₃) substituent at position 4. This compound’s structural uniqueness lies in its combination of halogen (iodine) and fluorinated groups, which confer distinct electronic and steric properties. Such substitutions are critical in medicinal chemistry and materials science, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C8H7F3IN3 |

|---|---|

Molecular Weight |

329.06 g/mol |

IUPAC Name |

N-cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H7F3IN3/c9-8(10,11)6-5(12)7(14-3-13-6)15-4-1-2-4/h3-4H,1-2H2,(H,13,14,15) |

InChI Key |

RJYAEPWLKCQUSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=NC(=C2I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 serves as a leaving group, enabling nucleophilic substitution. Key reactions include:

-

Azide substitution : Reaction with sodium azide in polar solvents (e.g., DMF) replaces iodine with an azide group, forming 5-azido derivatives. This is analogous to reactions observed in similar pyrimidine iodides.

-

Cyanide substitution : Potassium cyanide under basic conditions replaces iodine with a cyano group, yielding 5-cyano derivatives. The trifluoromethyl group’s electron-withdrawing nature may accelerate substitution by stabilizing transition states.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaNaN₃ | 5-Azido derivative | DMF, 60–80°C | ~80% | |

| KCN | 5-Cyano derivative | K₂CO₃, acetone, 50°C | ~70% |

Palladium-Catalyzed Coupling Reactions

The iodine substituent facilitates cross-coupling reactions, such as:

-

Suzuki coupling : Reaction with aryl boronic acids in the presence of Pd(OAc)₂ and phosphine ligands forms biaryl derivatives. Hexafluoroisopropanol (HFIP) is often used as a solvent to enhance solubility .

-

Buchwald-Hartwig amination : Coupling with amines using Pd catalysts and ligands like Xantphos can functionalize the pyrimidine ring. The trifluoromethyl group’s electronic effects may influence regioselectivity .

Table 2: Cross-Coupling Reactions

| Reaction Type | Reagent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Xantphos | HFIP | Aryl-coupled pyrimidine | ~85% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | DME | Aminocoupled pyrimidine | ~70% |

Oxidation and Reduction Reactions

The amine group at position 4 undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄ or H₂O₂ converts the amine to a nitro group. The trifluoromethyl group’s strong electron-withdrawing effect may stabilize intermediates.

-

Reduction : LiAlH₄ or NaBH₄ reduces the amine to an amine derivative. This step is critical for functionalizing the nitrogen center.

Table 3: Redox Reactions

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Nitro derivative | ~60% | |

| Reduction | LiAlH₄ | Amine derivative | ~75% |

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, its electron-withdrawing nature influences adjacent groups:

-

Nucleophilic aromatic substitution : The CF₃ group directs nucleophilic attack to position 5 (meta to CF₃), enabling substitution at the already iodinated site.

-

Electrocyclic reactions : The CF₃ group may stabilize transition states during ring-opening or rearrangement reactions, though specific examples are less documented .

Mechanistic Insights

-

Nucleophilic substitution : The iodine’s leaving group ability is enhanced by the electron-withdrawing CF₃ group, accelerating substitution via a transition state stabilized by inductive effects.

-

Coupling reactions : Palladium-catalyzed mechanisms involve oxidative addition of Pd(0) to the C–I bond, followed by transmetalation and reductive elimination. HFIP solvent may stabilize palladium intermediates .

-

Redox reactions : Oxidation/reduction steps likely proceed via radical or electrophilic intermediates, with the CF₃ group modulating reaction kinetics .

Comparative Analysis of Functional Groups

| Functional Group | Position | Reactivity Trend | Preferred Reactions |

|---|---|---|---|

| Iodine | 5 | High (good leaving group) | Nucleophilic substitution, coupling |

| CF₃ | 6 | Low (electron-withdrawing) | Directs substitution, stabilizes intermediates |

| Cyclopropyl | N | Moderate | Ring-opening under stress |

| Amine | 4 | Moderate | Oxidation, acylation |

Scientific Research Applications

N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Key Observations :

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂) : The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the pyrimidine ring and increasing lipophilicity compared to the difluoromethyl analog . This may improve blood-brain barrier penetration in drug design.

- Aromatic vs. Aliphatic Amines : The cyclopropylamine in the target compound offers conformational rigidity, whereas bulkier aryl amines (e.g., 4-methoxyphenyl in ) may hinder binding in biological targets.

Biological Activity

N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl and iodinated groups, suggests it may interact with biological targets in novel ways.

- Molecular Formula: C₈H₇F₃IN₃

- Molecular Weight: 329.06 g/mol

- CAS Number: 1706464-33-6

- Purity: ≥ 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds with a similar structure can induce apoptosis in cancer cells. For instance, studies on related pyrimidine derivatives have shown that they can trigger cell cycle arrest and apoptosis through the activation of caspases, which are crucial for programmed cell death .

- In vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC₅₀ values (the concentration required to inhibit cell growth by 50%) are critical for evaluating its efficacy. For example, similar compounds have shown IC₅₀ values in the micromolar range against breast cancer cell lines .

- Comparative Analysis : A comparative study of related compounds revealed that those with electron-withdrawing groups, such as trifluoromethyl substitutions, often exhibit enhanced biological potency. This suggests that the trifluoromethyl group in this compound may play a significant role in its biological activity .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.41 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 1.54 | Cell cycle arrest at G0-G1 phase |

| HCT116 (Colon) | 1.17 | Disruption of DNA replication machinery |

These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets associated with cancer progression. The results suggest that this compound can effectively bind to targets involved in cell signaling pathways, potentially leading to its anticancer effects .

Conclusion and Future Directions

This compound shows promise as a potential anticancer agent due to its ability to induce apoptosis and inhibit tumor cell proliferation. Further research is warranted to explore its full therapeutic potential, including:

- In vivo Studies : To confirm efficacy and safety profiles.

- Structural Modifications : To enhance potency and selectivity.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

The ongoing exploration of pyrimidine derivatives like this compound may lead to significant advancements in cancer therapeutics and broaden our understanding of their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.